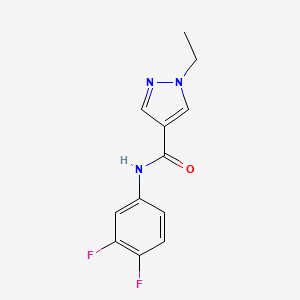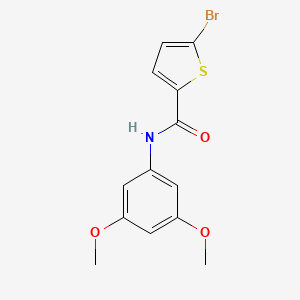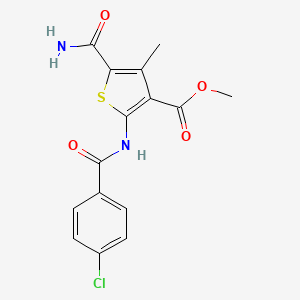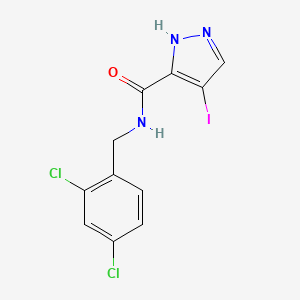
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
描述
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
For industrial production, the synthesis would be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification Techniques: Such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound might be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions but could include various substituted quinoline derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions or as a fluorescent probe.
Medicine: Potential use as an anti-cancer or anti-microbial agent.
Industry: In the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting enzyme activity.
Intercalation into DNA: Affecting gene expression.
Modulation of Receptor Activity: Influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(2,5-dimethoxyphenyl)quinoline: Lacks the carboxamide and pyridinyl groups.
N-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the dimethoxyphenyl group.
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)benzamide: Has a benzamide instead of a quinoline core.
Uniqueness
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity not seen in similar compounds.
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-16-7-8-22(29-2)19(13-16)21-14-18(17-5-3-4-6-20(17)26-21)23(27)25-15-9-11-24-12-10-15/h3-14H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPOQKHRJIKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B3482656.png)
![methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3482659.png)
![2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-furamide](/img/structure/B3482662.png)

![dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate](/img/structure/B3482673.png)
![1-ethyl-4-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3482677.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B3482680.png)

![methyl 5-methyl-4-phenyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3482692.png)
![3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide](/img/structure/B3482697.png)
![5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3482704.png)


